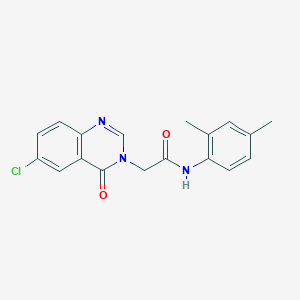
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core structure substituted with a chloro group at the 6-position and an acetamide group linked to a 2,4-dimethylphenyl moiety. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 2,4-dimethylphenylacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base or under microwave-assisted conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino, thio, or alkoxy-substituted quinazolinone derivatives.
Scientific Research Applications
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s derivatives may be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide
- 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the specific substitution pattern on the quinazolinone core and the presence of the 2,4-dimethylphenyl group. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-5-15(12(2)7-11)21-17(23)9-22-10-20-16-6-4-13(19)8-14(16)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
UFTKFZBIKMPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















